molecular formula C12H16ClN B13642605 (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride

(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No.: B13642605
M. Wt: 209.71 g/mol
InChI Key: ZEUSAQNBTBAQMZ-SBSPUUFOSA-N
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Description

®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a naphthalene derivative followed by amination. One common method includes the hydrogenation of 1-naphthyl ethyl ketone to produce the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The naphthalene ring can be further hydrogenated to produce a fully saturated ring system.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate the formation of amides.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can also serve as a ligand in the study of receptor binding.

Medicine

In medicinal chemistry, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting neurological pathways.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the chiral center.

    1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine: Similar structure but may differ in stereochemistry.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but with different functional groups.

Uniqueness

®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H/t9-;/m1./s1

InChI Key

ZEUSAQNBTBAQMZ-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCC=C2)N.Cl

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)N.Cl

Origin of Product

United States

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